6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone
CAS No.: 4378-57-8
Cat. No.: VC17264325
Molecular Formula: C26H10O5
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4378-57-8 |
|---|---|
| Molecular Formula | C26H10O5 |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | 6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone |
| Standard InChI | InChI=1S/C26H10O5/c27-23-14-4-2-1-3-11(14)12-5-7-16-22-13(6-8-15(23)21(12)22)17-9-19-20(10-18(17)24(16)28)26(30)31-25(19)29/h1-10H |
| Standard InChI Key | JRGMUPMPJDHDCP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)C6=CC7=C(C=C56)C(=O)OC7=O)C2=O |
Introduction
IUPAC Name
6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone
Molecular Formula
C27H12O5
Molecular Weight
Approximately 416 g/mol
Key Features
-
Heptacyclic Core: The molecule contains a seven-ring system interconnected in a highly constrained geometry.
-
Functional Groups: Four ketone groups (tetrone) and multiple conjugated double bonds (undecaene) contribute to its chemical reactivity.
-
Oxygen Bridge: The presence of an oxygen atom in the cyclic framework adds further complexity and influences its electronic properties.
Synthesis
The synthesis of such a complex molecule involves multi-step organic reactions that carefully construct the heptacyclic framework and incorporate the functional groups.
Synthetic Routes
-
Core Cyclization: The heptacyclic core is formed through stepwise cyclization reactions involving aromatic precursors.
-
Functionalization: Introduction of ketone groups is achieved via oxidation reactions using reagents like chromium trioxide or potassium permanganate.
-
Final Assembly: The oxygen bridge is introduced through selective etherification or intramolecular cyclization.
Reaction Conditions
-
High temperatures and inert atmospheres (e.g., nitrogen or argon) are often required to stabilize intermediates.
-
Use of strong bases (e.g., sodium hydride) and catalysts (e.g., palladium complexes) for specific steps.
Potential Uses
-
Medicinal Chemistry:
-
The compound's rigid structure and functional groups suggest potential as a pharmacophore for drug development.
-
Possible applications in anticancer or antimicrobial research due to its ability to interact with biological macromolecules.
-
-
Material Science:
-
Its conjugated system may find use in organic semiconductors or optoelectronic devices.
-
-
Chemical Probes:
-
Could serve as a scaffold for studying molecular interactions due to its unique geometry and reactivity.
-
Spectroscopic Data
-
NMR (Nuclear Magnetic Resonance): Provides insights into the molecular symmetry and connectivity.
-
IR (Infrared Spectroscopy): Confirms the presence of carbonyl groups (~1700 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).
-
Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
Biological Activity Predictions
Preliminary computational studies suggest the compound may exhibit:
-
Antioxidant properties due to electron delocalization.
-
Enzyme inhibition potential via interaction with active sites.
Comparative Analysis with Similar Compounds
| Property | Target Compound | Similar Compounds |
|---|---|---|
| Structural Complexity | Heptacyclic with oxygen bridge | Hexacyclic or pentacyclic without oxygen bridge |
| Functional Groups | Tetrone with conjugated double bonds | Fewer ketones or no conjugation |
| Potential Applications | Drug development and material science | Limited to simpler applications such as dyes or intermediates |
Challenges in Research
-
Synthesis Complexity: The multi-step process requires precise control over reaction conditions.
-
Stability Issues: Sensitive to environmental factors like light and moisture.
-
Limited Availability: Rarely synthesized on a large scale due to its specialized applications.
This compound represents an exciting frontier in organic chemistry due to its structural novelty and potential applications across diverse fields such as medicinal chemistry and materials science. Further experimental studies are essential to fully explore its properties and practical uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume